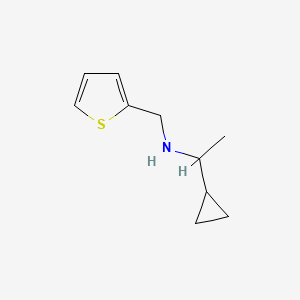![molecular formula C23H21ClN6O2S B2766260 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-20-2](/img/structure/B2766260.png)
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic compound. It has a molecular formula of C21H19ClN6O, an average mass of 406.868 Da, and a monoisotopic mass of 406.130890 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a fused-triazole backbone with two C-amino groups as substituents . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions of similar compounds involve aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The physicochemical properties of similar compounds show good densities between 1.68 to 1.78 g cm−3. Among them, some compounds have a density of 1.78 g cm−3, which is comparable to RDX (1.80 g cm−3). All compounds have densities greater than DATT (1.71 g cm−3), except for one .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Some derivatives related to N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit significant antimicrobial activities. Research has shown that certain thienopyrimidine derivatives, which are structurally related, demonstrated pronounced antimicrobial activity (Bhuiyan et al., 2006).
Antiproliferative Activity
- Derivatives of this compound have shown potential in inhibiting the proliferation of endothelial and tumor cells. Studies on [1,2,4]triazolo[4,3-b]pyridazine derivatives have highlighted their effectiveness in this area (Ilić et al., 2011).
Melanoma Cytotoxicity
- Benzamide derivatives, which are structurally related to the compound , have been synthesized and tested for targeted drug delivery in melanoma therapy. These derivatives showed higher toxicity against melanoma cells compared to standard cytostatics, indicating their potential in cancer treatment (Wolf et al., 2004).
Chemical Synthesis and Biological Activity
- The compound's structural family has been used in the synthesis of various heterocyclic compounds, demonstrating versatility in chemical synthesis. These compounds have been tested for antimicrobial and antioxidant activities, suggesting their potential in various biological applications (Flefel et al., 2018).
Insecticidal Properties
- Research on related heterocycles has shown their potential as insecticidal agents. For example, studies on heterocycles incorporating a thiadiazole moiety have revealed their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticonvulsant Activity
- Structurally related compounds, such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, have been synthesized and tested for their anticonvulsant activity, demonstrating potential therapeutic applications in the treatment of seizures (Kelley et al., 1995).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown promising results as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, this compound might be a promising candidate for further evaluation.
Eigenschaften
IUPAC Name |
N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2S/c24-18-9-5-4-8-17(18)14-26-21(31)15-33-22-11-10-19-27-28-20(30(19)29-22)12-13-25-23(32)16-6-2-1-3-7-16/h1-11H,12-15H2,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHORHYYABXIHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

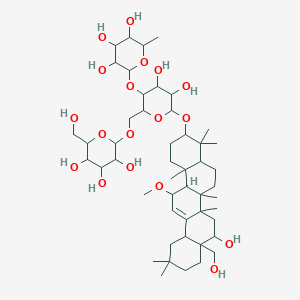
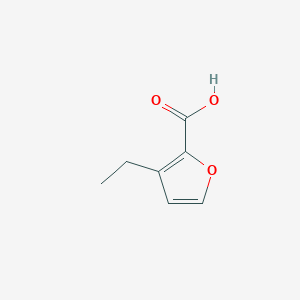
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2766181.png)
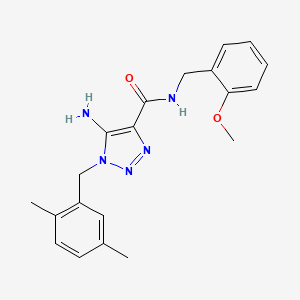
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)
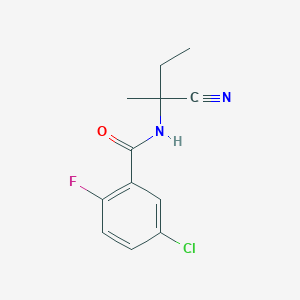
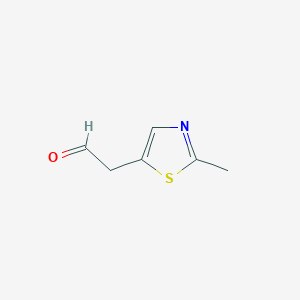
amine](/img/structure/B2766194.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)
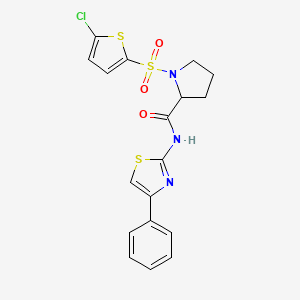
![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)
